molecular formula C21H19NO4S B14645225 5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate CAS No. 53691-07-9

5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate

Cat. No.: B14645225
CAS No.: 53691-07-9
M. Wt: 381.4 g/mol
InChI Key: QRIGIIKSIKWMEF-UHFFFAOYSA-N
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Description

5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzoate ester group, a sulfonamide group, and methyl substituents on the benzene rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate typically involves multiple steps, including electrophilic aromatic substitution and esterification reactions. The general synthetic route can be summarized as follows:

    Nitration and Reduction: The starting material, 5-methyl-2-nitrophenol, undergoes nitration followed by reduction to form 5-methyl-2-aminophenol.

    Sulfonylation: The 5-methyl-2-aminophenol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide intermediate.

    Esterification: Finally, the sulfonamide intermediate is esterified with benzoic acid or its derivatives under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

    Halogenation: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., FeBr3, AlCl3) are used for halogenation.

    Sulfonation: Sulfuric acid or oleum is used for sulfonation reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products Formed

    Nitration: Nitro derivatives of the benzene rings.

    Halogenation: Halogenated derivatives of the benzene rings.

    Hydrolysis: Benzoic acid and the corresponding alcohol.

Scientific Research Applications

5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoate ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the benzoate ester group.

    Methyl benzoate: Contains the benzoate ester group but lacks the sulfonamide group.

    5-Methyl-2-aminophenol: Shares the methyl and amino groups but lacks the sulfonamide and benzoate ester groups.

Uniqueness

5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

53691-07-9

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

[5-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl] benzoate

InChI

InChI=1S/C21H19NO4S/c1-15-8-11-18(12-9-15)27(24,25)22-19-13-10-16(2)14-20(19)26-21(23)17-6-4-3-5-7-17/h3-14,22H,1-2H3

InChI Key

QRIGIIKSIKWMEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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